molecular formula C12H14BrNO B7994372 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile

Cat. No.: B7994372
M. Wt: 268.15 g/mol
InChI Key: CRADRMWLHPNTDV-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is an organic compound with the molecular formula C12H14BrNO It features a brominated aromatic ring with two methyl groups and a butanenitrile group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 4-bromobutyronitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Products include azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include carboxylic acids or aldehydes.

Scientific Research Applications

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylphenol
  • 4-Bromo-3,5-dimethylbenzonitrile
  • 4-Bromo-3,5-dimethylbenzaldehyde

Uniqueness

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-7-11(8-10(2)12(9)13)15-6-4-3-5-14/h7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADRMWLHPNTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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